

Application Note: NMR Characterization of Bilastine N-Oxide

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Compound of Interest

Compound Name: *Bilastine N-Oxide*

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Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of **Bilastine N-Oxide**, a significant metabolite and potential impurity of the antihistamine drug Bilastine. The protocols outlined herein cover sample preparation, and 1D and 2D NMR data acquisition. While a complete experimental dataset for **Bilastine N-Oxide** is not publicly available, this note includes known ^1H NMR data and presents generalized methodologies to enable researchers to perform a comprehensive structural elucidation.

Introduction

Bilastine is a second-generation H1 antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria. During its metabolism and under oxidative stress conditions, Bilastine can be converted to **Bilastine N-Oxide**.^[1] The characterization of such metabolites and impurities is crucial for drug safety and efficacy assessment. NMR spectroscopy is a powerful analytical technique for the unambiguous structure determination of organic molecules like **Bilastine N-Oxide**.^{[1][2]} This application note details the necessary protocols for a full NMR characterization.

Molecular Structure

Chemical Name: 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acid[3] CAS Number: 2069238-47-5[4] Molecular Formula: C₂₈H₃₇N₃O₄[4] Molecular Weight: 479.61 g/mol [4]

Quantitative NMR Data

A complete set of assigned ¹H and ¹³C NMR data for **Bilastine N-Oxide** is not readily available in the public domain. However, ¹H NMR data from a patent literature provides key insights into the proton chemical shifts in DMSO-d₆.

Table 1: ¹H NMR Chemical Shifts of **Bilastine N-Oxide** in DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Number of Protons
0.9935-1.0203	t	3H
1.4220	s	6H
1.9313-1.9567	m	2H
2.5791-2.6543	m	2H
3.1181	m	2H
3.3400-3.3670	m	3H
3.4775-3.5239	m	2H
3.6778-3.6859	m	4H
3.8485-3.8690	m	2H
4.4304	t	2H
7.0378-7.0528	m	2H
7.1744-7.2034	m	2H
7.2934-7.3086	m	2H
7.5319-7.5959	dd	2H

Source: CN106336394A

A comprehensive characterization would also include ^{13}C NMR and 2D NMR data. The following sections provide the protocols to acquire this information.

Experimental Protocols

Proper sample preparation is critical for obtaining high-quality NMR spectra.

- **Sample Weighing:** Accurately weigh 5-10 mg of **Bilastine N-Oxide** for ^1H NMR and 20-50 mg for ^{13}C and 2D NMR experiments.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d_6), Deuterated Methanol (CD_3OD), or Deuterated Chloroform (CDCl_3).
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Filtration:** To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.
- **Internal Standard (Optional):** For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference for chemical shifts (0 ppm).

The following are generalized parameters for acquiring 1D and 2D NMR spectra on a standard 400 or 500 MHz NMR spectrometer.

Table 2: General NMR Instrument Parameters

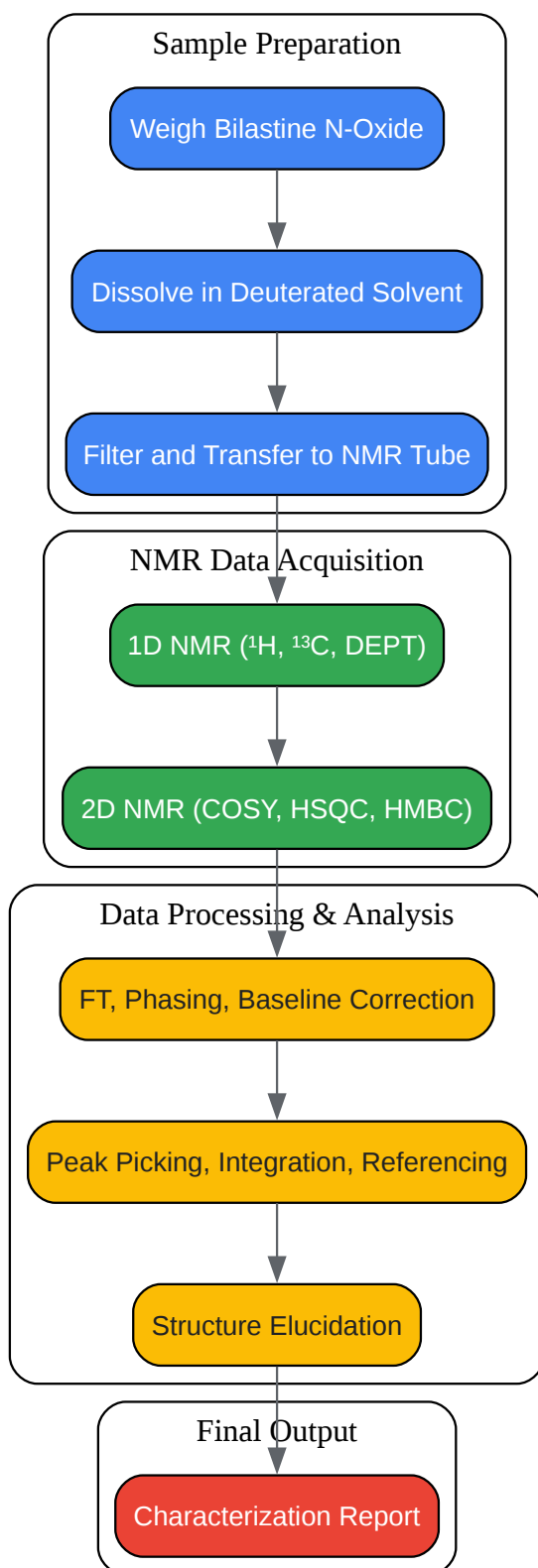
Experiment	Parameter	Recommended Value
¹ H NMR	Pulse Program	zg30 or similar
Number of Scans	8-16	
Spectral Width	12-16 ppm	
Acquisition Time	2-4 s	
Relaxation Delay	1-5 s	
¹³ C NMR	Pulse Program	zgpg30 or similar
Number of Scans	1024-4096	
Spectral Width	200-250 ppm	
Acquisition Time	1-2 s	
Relaxation Delay	2 s	
COSY	Pulse Program	cosygpgf or similar
Number of Scans	2-4 per increment	
Increments (F1)	256-512	
Spectral Width (F1/F2)	12-16 ppm	
HSQC	Pulse Program	hsqcedetgpsisp2.2 or similar
Number of Scans	4-8 per increment	
Increments (F1)	256-512	
Spectral Width (F1)	160-200 ppm (¹³ C)	
Spectral Width (F2)	12-16 ppm (¹ H)	
HMBC	Pulse Program	hmbcgplpndqf or similar
Number of Scans	8-16 per increment	
Increments (F1)	256-512	
Spectral Width (F1)	200-250 ppm (¹³ C)	

Spectral Width (F2)	12-16 ppm (^1H)
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- Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
- Referencing: Reference the spectra to the residual solvent peak or TMS (0 ppm).
- Peak Picking and Integration: Identify all peaks and integrate the ^1H NMR signals to determine the relative number of protons.
- Structure Elucidation:
 - ^1H NMR: Analyze chemical shifts, coupling constants, and integration to identify proton environments.
 - ^{13}C NMR: Identify the number of unique carbon atoms and their types (C, CH, CH_2 , CH_3) with the aid of DEPT experiments.
 - COSY: Establish proton-proton coupling networks.
 - HSQC: Correlate protons to their directly attached carbons.
 - HMBC: Identify long-range (2-3 bond) correlations between protons and carbons to piece together the molecular fragments.

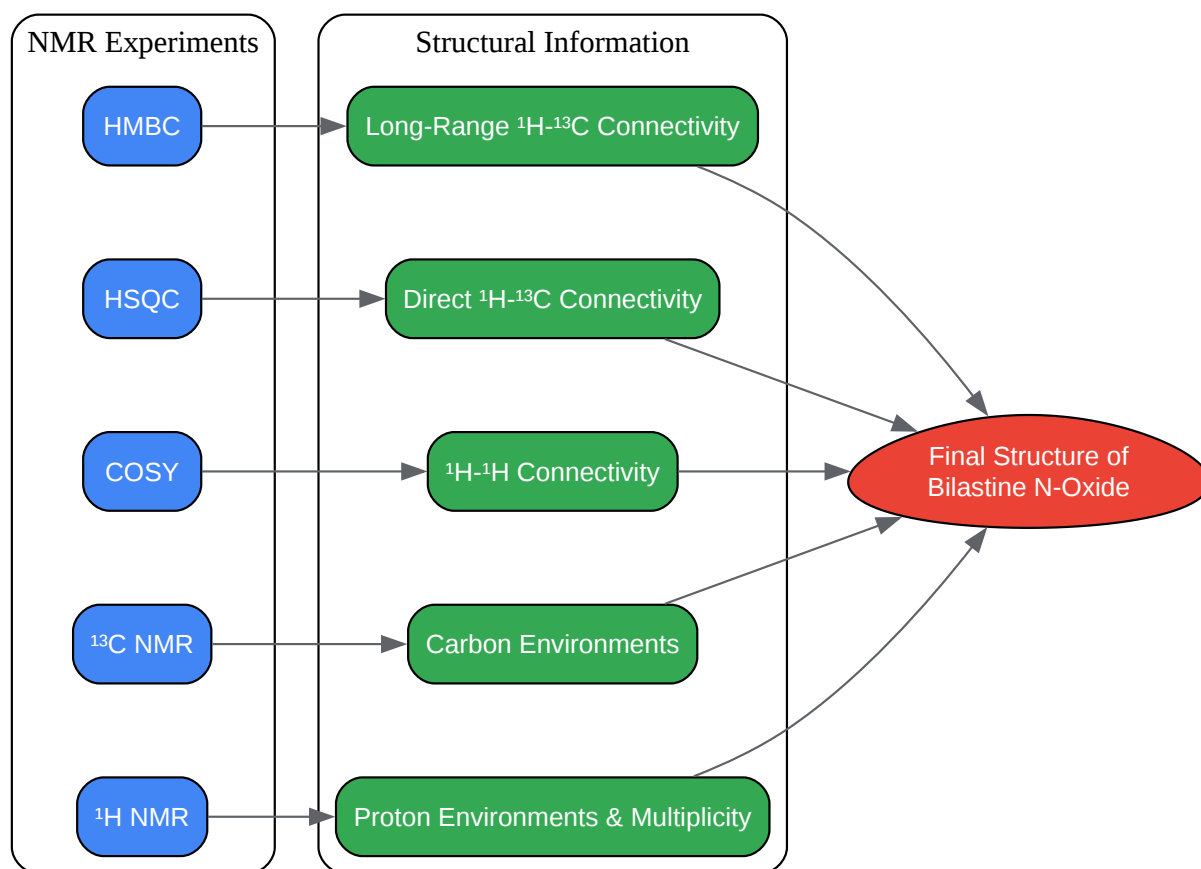
Visualizations

The following diagrams illustrate the logical workflow for the NMR characterization of **Bilastine N-Oxide**.



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Caption: Experimental Workflow for NMR Characterization.



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Caption: Logical Relationship of NMR Experiments to Structure.

Conclusion

The NMR characterization of **Bilastine N-Oxide** is essential for the quality control and safety assessment of Bilastine. While complete NMR data is not publicly available, the provided ¹H NMR data and the detailed protocols in this application note offer a strong foundation for researchers to perform a comprehensive structural analysis. The application of 1D and 2D NMR techniques will enable the unambiguous assignment of all proton and carbon signals, leading to a complete structural elucidation of **Bilastine N-Oxide**.

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References

- 1. omchemlabs.in [omchemlabs.in]
- 2. bocsci.com [bocsci.com]
- 3. Bilastine N-Oxide | CAS 2069238-47-5 | LGC Standards [lgcstandards.com]
- 4. BilastineN-Oxide | C₂₈H₃₇N₃O₄ | CID 169434459 - PubChem [pubchem.ncbi.nlm.nih.gov]
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